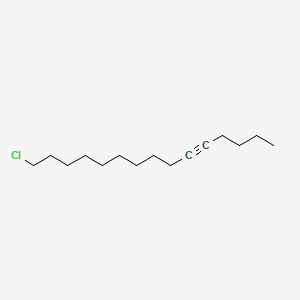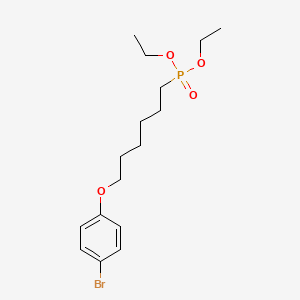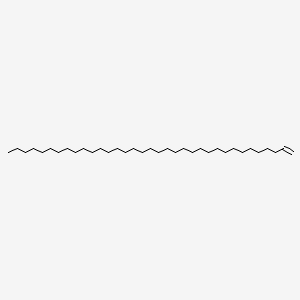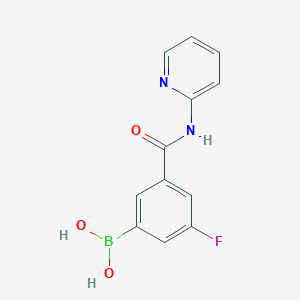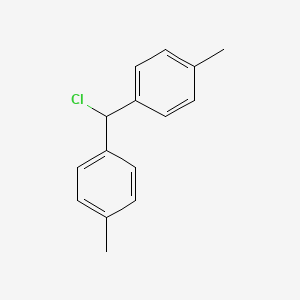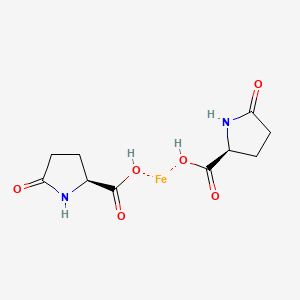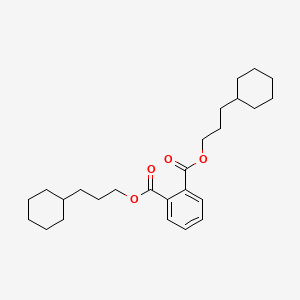
2-Phosphonovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily known for its role as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This compound is crucial in studying various cellular processes and has significant applications in neuroscience research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phosphonovaleric acid typically involves the reaction of appropriate amino acids with phosphorous reagents. One common method includes the use of phosphorous trichloride and water to introduce the phosphonic acid group into the amino acid structure .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phosphonovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphonic acid derivatives, phosphine compounds, and substituted amino acids .
Wissenschaftliche Forschungsanwendungen
2-Phosphonovaleric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving cellular processes and neurotransmission.
Medicine: It serves as a tool in neuroscience research to study NMDA receptor functions and related neurological disorders.
Industry: this compound is used in the development of pharmaceuticals and other chemical products .
Wirkmechanismus
2-Phosphonovaleric acid exerts its effects by selectively blocking NMDA receptors. It competitively inhibits the binding of glutamate to these receptors, preventing the activation of the receptor and subsequent calcium influx into the cell. This action is crucial in modulating synaptic plasticity and preventing excitotoxicity, which is associated with various neurological disorders .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-phosphonopentanoic acid
- DL-2-Amino-5-phosphonovaleric acid
- AP7 (2-Amino-7-phosphonoheptanoic acid)
Comparison: 2-Phosphonovaleric acid is unique due to its high selectivity for NMDA receptors and its competitive inhibition mechanism. Compared to similar compounds, it offers a more targeted approach in studying NMDA receptor functions and related cellular processes .
Eigenschaften
CAS-Nummer |
5650-83-9 |
|---|---|
Molekularformel |
C5H11O5P |
Molekulargewicht |
182.11 g/mol |
IUPAC-Name |
2-phosphonopentanoic acid |
InChI |
InChI=1S/C5H11O5P/c1-2-3-4(5(6)7)11(8,9)10/h4H,2-3H2,1H3,(H,6,7)(H2,8,9,10) |
InChI-Schlüssel |
XFDMUBAPCIJDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



